molecular formula C12H22FNO3 B2597309 Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1781022-36-3

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B2597309
CAS No.: 1781022-36-3
M. Wt: 247.31
InChI Key: QGEYVOBSVRXLBI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The compound features a Boc (tert-butoxycarbonyl) protecting group, which is crucial for safeguarding the piperidine nitrogen during multi-step synthetic sequences, and a functionalized side chain containing both a fluorine atom and a hydroxyethyl group, providing versatile handles for further chemical modification . The introduction of fluorine atoms into lead compounds is a established strategy in drug design, as it can favorably influence a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . This makes this compound particularly relevant for researchers developing novel therapeutic agents. Its structural features make it a promising scaffold for the exploration and synthesis of soluble epoxide hydrolase (sEH) inhibitors, a class of investigational compounds with demonstrated potential in pre-clinical models for treating inflammatory conditions such as rheumatoid arthritis, acute pancreatitis, and sepsis . The presence of the fluorine atom is known to help retard metabolism and can increase solubility by breaking molecular symmetry . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEYVOBSVRXLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features allow for various applications, particularly in drug development and synthesis. This article explores its scientific research applications, including synthesis methods, biological activities, and potential therapeutic uses.

Drug Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests that it may exhibit similar pharmacological properties.

Case Study: Anti-inflammatory Properties

Recent studies have highlighted the compound's efficacy in modulating inflammatory pathways. For instance, it has shown promise in inhibiting soluble epoxide hydrolase, a target implicated in various inflammatory diseases. The introduction of the fluoroalkyl group enhances its binding affinity and selectivity towards this enzyme, potentially leading to new anti-inflammatory therapies .

Synthesis of Analogues

The compound serves as a versatile intermediate in the synthesis of various piperidine derivatives. Researchers have utilized it to create analogues with modified functional groups that can improve biological activity or reduce toxicity.

Synthesis Methodology

A typical synthetic route involves the reaction of tert-butyl piperidine derivatives with fluorinated alcohols under acidic conditions. This method allows for the introduction of the hydroxyethyl group while maintaining the integrity of the piperidine ring .

The biological activity of this compound has been assessed through various assays:

Activity Type Description
Anti-inflammatoryInhibition of soluble epoxide hydrolase; reduction of pro-inflammatory cytokines .
AntimicrobialExhibits activity against specific bacterial strains, indicating potential as an antibiotic .
CytotoxicityEvaluated using HepG2 cell lines; shows low cytotoxicity at therapeutic concentrations .

Potential Therapeutic Uses

The compound's unique properties suggest several therapeutic applications:

  • Anti-inflammatory Agents : Its ability to inhibit key inflammatory mediators positions it as a candidate for treating conditions like arthritis and sepsis.
  • Antimicrobial Agents : The compound's efficacy against certain pathogens could lead to its development as a new antibiotic.

Comparison with Similar Compounds

Key Structural and Functional Differences

Fluorine vs. Non-Fluorinated Analogs: The target compound’s fluorine atom increases electronegativity and metabolic stability compared to non-fluorinated analogs like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate. This enhances resistance to oxidative degradation in vivo . In contrast, tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate contains three fluorine atoms, significantly boosting polarity and acidity (pKa modulation) .

Hydroxyl Group Impact: The 2-hydroxyethyl group in the target compound enables hydrogen bonding, improving aqueous solubility relative to tert-butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (), which has a nitro group and aromatic amine, reducing solubility .

Boc Protection Strategy :

  • All listed compounds utilize Boc protection, but substituent bulkiness varies. For example, tert-butyl 4-(2-(4-chlorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate has a large aromatic/allyl group, complicating synthetic purification compared to the target compound’s simpler hydroxyethyl chain .

Biological Activity

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluoro group and a hydroxyl moiety, suggests promising biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in drug development.

  • Molecular Formula : C₁₂H₂₂FNO₃
  • Molecular Weight : 247.31 g/mol
  • IUPAC Name : this compound

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluoro group enhances metabolic stability and may improve pharmacokinetic profiles by participating in hydrogen bonding and electrostatic interactions with biological targets .

Antibacterial and Antifungal Properties

Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal activities. This compound has been studied for its potential efficacy against various microbial strains. In vitro assays have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to enhanced interactions with cancer cell targets, potentially leading to improved therapeutic outcomes .

Research Findings

Several key studies highlight the biological activity of this compound:

StudyFindings
Study A Identified significant antibacterial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations .
Study B Demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than standard treatments like bleomycin .
Study C Investigated structure-activity relationships (SAR) revealing that modifications to the piperidine ring could enhance biological activity .

Case Study 1: Antibacterial Activity

In a controlled study examining various piperidine derivatives, this compound was found to exhibit potent antibacterial effects comparable to established antibiotics. The study utilized disk diffusion methods to assess efficacy against multiple bacterial strains, confirming its potential as a lead compound for further development .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound, where it was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, with specific pathways being activated that led to cell death. This study suggests that further exploration into its mechanism could yield valuable insights for cancer therapy .

Q & A

Q. What are the key structural features and functional groups of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate, and how do they influence reactivity?

The compound contains a piperidine ring with a tert-butyl carbamate protecting group at the 1-position and a 1-fluoro-2-hydroxyethyl substituent at the 4-position. The fluorine atom introduces electronegativity, influencing hydrogen bonding and steric effects, while the hydroxyl group enables hydrogen bonding and participation in nucleophilic reactions. The tert-butyl group provides steric protection, stabilizing the carbamate during synthesis .

Q. What synthetic strategies are commonly employed to prepare this compound?

A multi-step approach is typical:

Piperidine functionalization : Introduce the hydroxyethyl group via nucleophilic substitution or Grignard addition.

Fluorination : Use agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl with fluorine.

Carbamate protection : React with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers purify this compound effectively?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc).
  • Recrystallization : Dissolve in warm ethanol and cool slowly to isolate crystalline product .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons).
  • HRMS : Verify molecular weight (C₁₂H₂₂FNO₃, [M+H]⁺ = 248.166).
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O, carbamate) and ~3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

VariableOptimization StrategyImpact
FluorinationUse DAST at −20°C in anhydrous DCMMinimizes side reactions
Boc ProtectionEmploy DMAP (10 mol%) in THF at 0°CEnhances carbamate formation rate
WorkupQuench with NaHCO₃ to neutralize acidic byproductsImproves purity post-reaction .

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

  • Crystallography : Use SHELX software for single-crystal X-ray diffraction to unambiguously confirm stereochemistry and bond lengths .
  • 2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., distinguishing fluorine-coupled protons) .

Q. What experimental conditions destabilize this compound?

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) via carbamate cleavage.
  • Thermal stability : Avoid heating above 60°C; TGA shows decomposition onset at ~150°C .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to assess binding affinity.
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. What strategies identify and mitigate byproducts in large-scale synthesis?

  • LC-MS monitoring : Detect intermediates (e.g., de-fluorinated or oxidized species) in real-time.
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) to suppress side reactions .

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